molecular formula C11H8F3NO2 B3022983 2-Methyl-6-(trifluoromethoxy)quinolin-4-ol CAS No. 927800-79-1

2-Methyl-6-(trifluoromethoxy)quinolin-4-ol

Cat. No.: B3022983
CAS No.: 927800-79-1
M. Wt: 243.18 g/mol
InChI Key: VDICCNPFZUKSOM-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethoxy)quinolin-4-ol is a quinoline derivative with the molecular formula C11H8F3NO2 This compound is known for its unique chemical structure, which includes a trifluoromethoxy group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethoxy)quinolin-4-ol typically involves the introduction of the trifluoromethoxy group into the quinoline ring. One common method is the reaction of 2-methylquinoline with trifluoromethoxy-containing reagents under specific conditions. For example, the reaction can be carried out using trifluoromethoxy iodide in the presence of a base such as potassium carbonate, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethoxy)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

2-Methyl-6-(trifluoromethoxy)quinolin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethoxy)quinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular pathways, leading to its observed effects. The trifluoromethoxy group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    6-(trifluoromethoxy)quinolin-4-ol: Similar structure but lacks the methyl group at the 2-position.

    2-Methyl-4-quinolinol: Similar structure but lacks the trifluoromethoxy group.

    2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-ol: Contains additional ethyl and phenoxy groups

Uniqueness

2-Methyl-6-(trifluoromethoxy)quinolin-4-ol is unique due to the presence of both the methyl and trifluoromethoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-6-(trifluoromethoxy)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-6-4-10(16)8-5-7(17-11(12,13)14)2-3-9(8)15-6/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDICCNPFZUKSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590619
Record name 2-Methyl-6-(trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-79-1
Record name 4-Quinolinol, 2-methyl-6-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927800-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-(trifluoromethoxy)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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